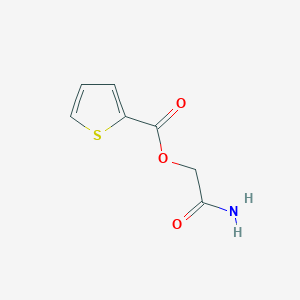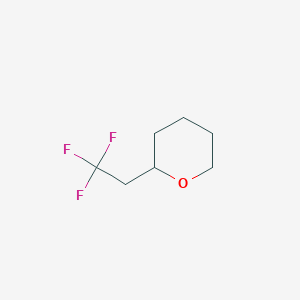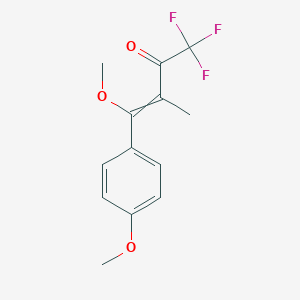
N,N,N-Tributylhexan-1-aminium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tributylhexan-1-aminium methanesulfonate is a chemical compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties, which make them useful in various industrial and scientific applications. The compound consists of a hexyl chain attached to a nitrogen atom, which is further bonded to three butyl groups. The counterion is methanesulfonate, a sulfonic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Tributylhexan-1-aminium methanesulfonate can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of tributylamine with 1-bromohexane to form N,N,N-tributylhexan-1-aminium bromide. This intermediate is then reacted with methanesulfonic acid to yield the final product, this compound.
Reaction Conditions:
-
Step 1: Formation of N,N,N-tributylhexan-1-aminium bromide
Reactants: Tributylamine, 1-bromohexane
Solvent: Anhydrous ethanol
Temperature: Reflux conditions
Duration: 12-24 hours
-
Step 2: Formation of this compound
Reactants: N,N,N-tributylhexan-1-aminium bromide, methanesulfonic acid
Temperature: Room temperature
Duration: 6-12 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. Purification is typically achieved through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tributylhexan-1-aminium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products
Oxidation: Oxides of the aminium compound
Reduction: Amines
Substitution: Various substituted aminium compounds
Scientific Research Applications
N,N,N-Tributylhexan-1-aminium methanesulfonate has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and corrosion inhibitors
Mechanism of Action
The mechanism of action of N,N,N-tributylhexan-1-aminium methanesulfonate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt lipid bilayers, facilitating the study of membrane proteins. In industrial applications, it adsorbs onto surfaces, providing corrosion protection.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Tributylhexan-1-aminium bromide
- N,N,N-Tributyldodecan-1-aminium bromide
- 1-Hexyl-1-methyl-1H-imidazol-1-ium bromide
Uniqueness
N,N,N-Tributylhexan-1-aminium methanesulfonate is unique due to its specific combination of a hexyl chain and methanesulfonate counterion, which imparts distinct surfactant properties. Compared to similar compounds, it has a different critical micelle concentration and association constant, making it suitable for specific applications .
Properties
CAS No. |
459416-94-5 |
|---|---|
Molecular Formula |
C19H43NO3S |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
methanesulfonate;tributyl(hexyl)azanium |
InChI |
InChI=1S/C18H40N.CH4O3S/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;1-5(2,3)4/h5-18H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
YSPGNOMCHINPPF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
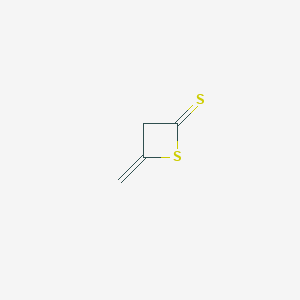
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)

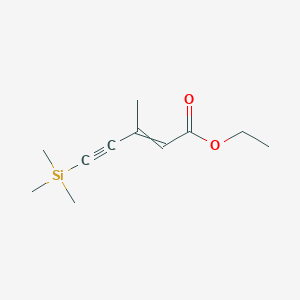

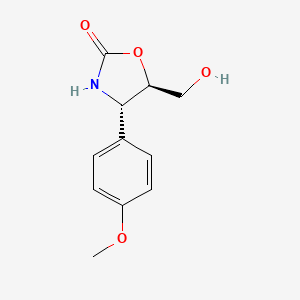
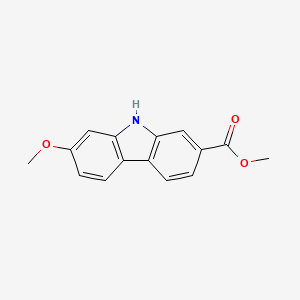
![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)

